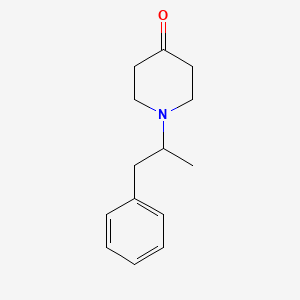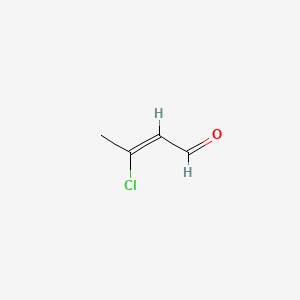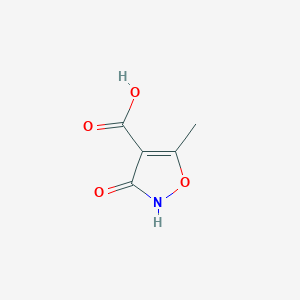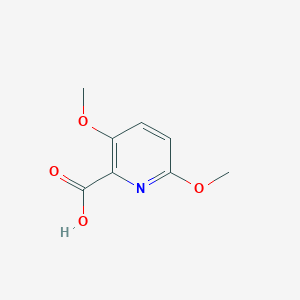
4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
The compound “4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 4-chlorophenyl group, a phenyl group, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The presence of the 1,2,4-triazole ring, phenyl rings, and the thiol group would significantly influence the molecular structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring, the phenyl rings, and the thiol group. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the triazole ring, phenyl rings, and the thiol group) would affect its properties .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
Compounds synthesized from 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant antimicrobial and antifungal properties. A study by Purohit et al. (2011) synthesized fused ring systems involving 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and reported notable inhibition on bacterial and fungal growth (Purohit et al., 2011). Another study by Safonov and Panasenko (2022) focused on synthesizing and investigating the antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, revealing that these compounds exhibited significant antifungal and antimicrobial effects (Safonov & Panasenko, 2022).
Corrosion Inhibition
Research has shown that derivatives of this compound can be effective corrosion inhibitors. A study by Quraishi and Jamal (2002) found that fatty acid triazoles, including derivatives of 4H-1,2,4-triazole-3-thiol, significantly inhibited corrosion of mild steel in acidic environments (Quraishi & Jamal, 2002).
Synthesis and Structural Analysis
Studies have also been conducted on the synthesis and structural analysis of various derivatives of 4H-1,2,4-triazole-3-thiol. For instance, a study by Bekircan et al. (2015) synthesized novel compounds starting from a 4H-1,2,4-triazole derivative, focusing on their lipase and α-glucosidase inhibition capabilities (Bekircan et al., 2015). Additionally, the work by Şahin et al. (2011) involved X-ray and DFT-calculated structures of a compound derived from 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole (Șahin et al., 2011).
Electrochemical Behavior
Electrochemical studies have been conducted to understand the behavior of thiotriazoles in various media. Fotouhi et al. (2002) explored the electrooxidation of 4-amino-3-thio-5-phenyl-1,2,4-triazole in methanol-acetate buffer, elucidating the oxidation mechanisms of these compounds (Fotouhi et al., 2002).
Other Applications
4H-1,2,4-triazole derivatives are also studied for their potential in various other applications, including drug development for diseases like type II diabetes, as investigated by Aziz ur-Rehman et al. (2018) (Aziz ur-Rehman et al., 2018), and in the synthesis of novel heterocyclic compounds with potential biological activities (Uygun et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-6-8-12(9-7-11)18-13(16-17-14(18)19)10-4-2-1-3-5-10/h1-9H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDFJTQEZDYYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165971 | |
| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170235-50-4 | |
| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170235-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3S)-3-methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B3379591.png)






![2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3379634.png)



![2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B3379661.png)

